molecular formula C17H15FN2OS2 B2831941 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 896350-56-4

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

Cat. No.: B2831941
CAS No.: 896350-56-4
M. Wt: 346.44
InChI Key: KNGHDFBFAVXGSV-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a propanamide derivative featuring a 4-fluorophenylthio group and a 2-methylbenzo[d]thiazol-6-yl substituent.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-19-15-7-4-13(10-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHDFBFAVXGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with a suitable alkylating agent to form the 4-fluorophenylthio group.

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the 4-fluorophenylthio group with the benzo[d]thiazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes
Target Compound Propanamide 4-Fluorophenylthio, 2-methylbenzo[d]thiazole Potential enzyme inhibition (inferred)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (f) Propanamide 4-Fluorophenylthio, hydroxy, methyl, cyano Enhanced polarity due to hydroxy/cyano groups
3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide (–11) Propanamide Amino, 2-methylbenzo[d]thiazole Reduced lipophilicity vs. thio derivatives
(2-methylbenzo[b]thiophen-6-yl)propanamide derivatives () Propanamide Hexafluorocyclopentenyl, benzo[b]thiophen Photoswitchable properties for polymer conjugation
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole-3(4H)-thiones () Triazole-thione Sulfonyl, halogen (X = H, Cl, Br) Tautomer-dependent stability and reactivity

Key Observations :

  • Thio vs.
  • Amino vs. Thio Substituents: Replacing the thio group with an amine (–11) reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but increases solubility .
  • Benzothiazole vs. Benzothiophene : The 2-methylbenzo[d]thiazole in the target compound may confer rigidity compared to benzo[b]thiophene derivatives (), influencing conformational stability in biological systems .

Key Insights :

  • The target compound’s synthesis may parallel ’s methods, where thioether formation precedes amidation .

Key Findings :

  • The target compound’s 4-fluorophenylthio group may mimic sulfonamide inhibitors () in targeting enzymes like carbonic anhydrase, though with distinct electronic profiles .
  • ’s propanamides demonstrate GLUT4 modulation, suggesting the target compound could similarly influence glucose metabolism .

Biological Activity

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic compound that integrates a thioether linkage with a benzo[d]thiazole moiety, presenting potential biological activities that warrant detailed exploration. This compound's structural features suggest it may interact with various biological targets, making it a candidate for medicinal chemistry and pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3OSC_{18}H_{18}FN_3OS, with a molecular weight of approximately 345.42 g/mol. The presence of the fluorine atom and the thioether group are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thioether group can facilitate binding to target proteins, potentially modulating their activity. For instance, compounds with similar structural motifs have shown promise in inhibiting enzymes involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BHT29 (colon cancer)1.61 ± 1.92

These studies suggest that the structural features of thiazoles contribute to their effectiveness as antitumor agents, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) analysis has shown that specific substitutions on the thiazole ring enhance anticonvulsant efficacy. Compounds with electron-donating groups at strategic positions have exhibited improved protective effects in seizure models.

Case Studies

  • Antitumor Evaluation : A study evaluated several thiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with a methyl group on the phenyl ring significantly increased activity, supporting the hypothesis that structural modifications can enhance therapeutic effects.
  • Anticonvulsant Testing : Another investigation focused on the anticonvulsant activity of thiazole-based compounds, revealing that certain analogs provided complete protection in seizure models, highlighting their potential as therapeutic agents for epilepsy.

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